2-Pentanoylbenzoic acid
CAS No.: 550-37-8
Cat. No.: VC3732224
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 550-37-8 |
|---|---|
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 2-pentanoylbenzoic acid |
| Standard InChI | InChI=1S/C12H14O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) |
| Standard InChI Key | SWAMOIJQDQZLRX-UHFFFAOYSA-N |
| SMILES | CCCCC(=O)C1=CC=CC=C1C(=O)O |
| Canonical SMILES | CCCCC(=O)C1=CC=CC=C1C(=O)O |
Introduction
Structural Characteristics and Properties
Chemical Structure and Identity
2-Pentanoylbenzoic acid is characterized by a benzoic acid core with a pentanoyl substituent at the ortho position. The molecular formula would be C12H14O3, consisting of a benzene ring with two functional groups: a carboxylic acid and a pentanoyl ketone. Unlike its aromatic counterpart 2-benzoylbenzoic acid (C14H10O3), the pentanoyl derivative replaces the phenyl ring of the benzoyl group with a linear pentyl chain.
Table 2.1: Chemical Identity Comparison
The presence of the aliphatic pentanoyl group instead of the aromatic benzoyl group would significantly impact the electronic distribution within the molecule. While 2-benzoylbenzoic acid exhibits extended conjugation between the two aromatic rings, 2-pentanoylbenzoic acid would lack this feature, potentially affecting its reactivity, spectroscopic properties, and chemical behavior.
Physical Properties
The physical properties of 2-pentanoylbenzoic acid would differ from those of 2-benzoylbenzoic acid due to the structural differences, particularly the replacement of an aromatic ring with an aliphatic chain.
Table 2.2: Physical Properties Comparison
Synthesis Methods
Friedel-Crafts Acylation
A potential synthesis route would involve a modified version of the method used for 2-benzoylbenzoic acid. The search results indicate that 2-benzoylbenzoic acid is synthesized "in the presence of aluminum trichloride, phthalic anhydride and benzene are condensed and obtained by hydrolysis" . Analogously, 2-pentanoylbenzoic acid might be synthesized through:
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Condensation of phthalic anhydride with pentane (or a suitable pentane derivative) using aluminum trichloride as a Lewis acid catalyst
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Hydrolysis of the intermediate to yield the final product
Alternatively, the direct acylation of phthalic acid or phthalic anhydride with pentanoyl chloride in the presence of a Lewis acid catalyst might provide a viable route.
Oxidation of 2-Pentylbenzaldehyde
Another potential route might involve the oxidation of appropriately substituted precursors, similar to how other substituted benzoic acids are synthesized.
Purification Techniques
Based on the purification methods described for 2-benzoylbenzoic acid, potential purification techniques for 2-pentanoylbenzoic acid might include:
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Recrystallization from appropriate solvents - The search results mention that 2-benzoylbenzoic acid can be "recrystallised by dissolving in a small volume of hot toluene and then adding just enough pet ether to cause turbidity, and cool"
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Drying under vacuum at moderate temperatures - For 2-benzoylbenzoic acid, this is performed "in a low vacuum at 80°"
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Potential sublimation under specific conditions - 2-Benzoylbenzoic acid "can be sublimed at 230-240°/0.3mm"
The specific solvents and conditions would need to be optimized for 2-pentanoylbenzoic acid, taking into account its predicted solubility profile and thermal stability.
Chemical Reactions and Applications
Reactive Functional Groups
2-Pentanoylbenzoic acid contains two primary reactive sites: the carboxylic acid group and the ketone functionality. These functional groups would enable various chemical transformations:
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Carboxylic acid reactions:
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Esterification with alcohols
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Amide formation with amines
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Salt formation with bases
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Reduction to alcohols
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Decarboxylation under specific conditions
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Ketone reactions:
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Reduction to secondary alcohols
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Condensation with nucleophiles
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Enolization and α-substitution
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Wittig and related reactions
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The proximity of these two functional groups in an ortho arrangement might facilitate intramolecular reactions, potentially leading to cyclic products under appropriate conditions.
Photochemical Properties
Based on the information about 2-benzoylbenzoic acid, 2-pentanoylbenzoic acid might exhibit interesting photochemical properties. The search results indicate that 2-benzoylbenzoic acid serves as "a photolabile mask for alcohols and thiols" and that "photolysis of 2-benzoylbenzoate esters of primary and secondary alcohols in the presence of a hydrogen donor (2-isopropanol) or an electron donor (primary amines) produces the corresponding alcohol in high yield" .
2-Pentanoylbenzoic acid might demonstrate similar photochemical behavior but with potential differences due to the aliphatic nature of its ketone group. While the aromatic ketone in 2-benzoylbenzoic acid is conjugated with both aromatic rings, the ketone in 2-pentanoylbenzoic acid would have different electronic properties, potentially affecting:
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The wavelength of light absorption
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The efficiency of photolysis
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The nature of photochemical intermediates
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The product distribution from photochemical reactions
Analytical Characterization
Infrared Spectroscopy
The IR spectrum would likely feature:
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Strong C=O stretching absorption for the carboxylic acid group (~1700-1725 cm⁻¹)
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Strong C=O stretching absorption for the ketone group (~1680-1700 cm⁻¹)
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O-H stretching of the carboxylic acid (~2500-3300 cm⁻¹, broad)
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C-H stretching absorptions for both aromatic and aliphatic portions (~2850-3100 cm⁻¹)
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Characteristic bands for the aromatic ring (~1450-1600 cm⁻¹)
Nuclear Magnetic Resonance
The ¹H NMR spectrum would show:
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Aromatic protons from the benzoic acid core (~7.0-8.5 ppm)
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Methylene protons adjacent to the carbonyl group (~2.5-2.9 ppm)
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Methylene protons of the pentyl chain (~1.2-1.8 ppm)
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Terminal methyl protons (~0.8-0.9 ppm)
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Carboxylic acid proton (broad signal, ~10-13 ppm)
The ¹³C NMR spectrum would feature characteristic signals for:
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Carbonyl carbons of the carboxylic acid and ketone groups (~165-185 ppm)
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Aromatic ring carbons (~120-145 ppm)
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Aliphatic carbon chain (~14-45 ppm)
Analytical Methods for Characterization
Based on the analytical methods used for 2-benzoylbenzoic acid described in the search results, potential analytical methods for 2-pentanoylbenzoic acid would include:
Table 5.1: Analytical Methods for Characterization
Comparison with Structural Analogs
Comparison with 2-Benzoylbenzoic Acid
The primary structural difference between 2-pentanoylbenzoic acid and 2-benzoylbenzoic acid is the replacement of the aromatic benzoyl group with an aliphatic pentanoyl group. This modification would have significant implications for the compound's properties and behavior.
Table 7.1: Structural Comparison with 2-Benzoylbenzoic Acid
The absence of extended aromatic conjugation in 2-pentanoylbenzoic acid would likely result in different UV-visible absorption characteristics, potentially affecting its photochemical behavior. The aliphatic nature of the pentanoyl group would also influence reactivity patterns, particularly for reactions involving the ketone functionality.
Comparison with Other Ortho-Substituted Benzoic Acids
When compared to other ortho-substituted benzoic acids, 2-pentanoylbenzoic acid would occupy a unique position in terms of its combination of aromatic and aliphatic character, size, and functional group interactions.
The ortho positioning of the pentanoyl group relative to the carboxylic acid might enable intramolecular hydrogen bonding or other interactions that could influence the compound's properties. These structural features could potentially be exploited for specific applications in organic synthesis or materials science.
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